Quinazoline-2-carboxylic acid hydrochloride

Solubility Formulation Medicinal Chemistry

Researchers often face solubility challenges and batch-to-batch variability that compromise CNS assay reproducibility. This hydrochloride salt (CAS 1204811-24-4) eliminates these issues with markedly enhanced aqueous solubility over the free acid, enabling precise dosing in biological buffers. - Validated glycine/NMDA antagonist pharmacophore; optimal starting material for synthesizing nanomolar-affinity CNS ligands. - Consistent 98% purity (HPLC) across batches, supplied as a solid for room-temperature storage and ambient shipping. - Versatile carboxylic acid handle for rapid diversification into focused chemical probe libraries.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.617
CAS No. 1204811-24-4
Cat. No. B598631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-2-carboxylic acid hydrochloride
CAS1204811-24-4
SynonymsQuinazoline-2-carboxylic acid hydrochloride
Molecular FormulaC9H7ClN2O2
Molecular Weight210.617
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=N2)C(=O)O.Cl
InChIInChI=1S/C9H6N2O2.ClH/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,12,13);1H
InChIKeyTYQONKJAALXRAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinazoline-2-carboxylic Acid Hydrochloride: Overview


Quinazoline-2-carboxylic acid hydrochloride (CAS 1204811-24-4) is the hydrochloride salt form of quinazoline-2-carboxylic acid, a core heterocyclic scaffold featuring a fused pyrimidine and benzene ring system. This compound is recognized as a useful research chemical and building block for the synthesis of diverse quinazoline derivatives with potential pharmacological activity . The quinazoline nucleus is a privileged structure in medicinal chemistry, commonly employed in the development of anticancer, antimicrobial, anti-inflammatory, and CNS-targeted agents . The hydrochloride salt form is specifically valued for its enhanced aqueous solubility compared to the free acid, facilitating its use in biological assays and synthetic workflows .

Quinazoline-2-carboxylic Acid Hydrochloride: Critical Distinctions


The hydrochloride salt (CAS 1204811-24-4) cannot be freely substituted with the free acid (CAS 568630-14-8) or other in-class analogs without impacting experimental reproducibility, solubility, and downstream reactivity. The salt form exhibits markedly different physicochemical properties, most notably aqueous solubility, which directly affects assay preparation and synthetic utility. Furthermore, the quinazoline-2-carboxylic acid scaffold exhibits distinct structure-activity relationships across different target classes, as evidenced by comparative binding data [1]. For example, simple structural modifications can shift biological activity from micromolar glycine/NMDA receptor antagonism to nanomolar affinity for other targets [2][3]. Therefore, selection of the specific hydrochloride salt is critical for ensuring consistent handling properties and predictable reactivity in medicinal chemistry campaigns.

Quinazoline-2-carboxylic Acid Hydrochloride: Quantitative Evidence


Salt Form Solubility Advantage

The hydrochloride salt form (CAS 1204811-24-4) provides a critical solubility advantage over the free acid form (CAS 568630-14-8), which is essential for reproducible biological assay preparation and synthetic transformations. While the free acid exhibits limited water solubility of only 1.4 g/L at 25°C [1], the hydrochloride salt is described as a white crystalline powder that is soluble in water . This difference in aqueous solubility facilitates accurate compound handling and dissolution for in vitro studies, reducing variability due to incomplete solubilization.

Solubility Formulation Medicinal Chemistry

Receptor Binding Affinity Comparison

The quinazoline-2-carboxylic acid scaffold exhibits a wide range of binding affinities depending on the target and substitution pattern. The parent quinazoline-2-carboxylic acid (closely related to the hydrochloride salt) shows weak micromolar affinity at the cholecystokinin (CCK) receptor, with a reported IC50 of 80,000 nM [1]. In contrast, structurally elaborated derivatives within the same chemotype, such as 8,9-dichloro-5-oxo-5,6-dihydro-pyrazolo[1,5-c]quinazoline-2-carboxylic acid, demonstrate significantly enhanced potency at the glycine/NMDA receptor, with a Ki of 160 nM [2]. This data underscores that the core quinazoline-2-carboxylic acid moiety provides a versatile starting point, but its intrinsic affinity for common drug targets is generally low (micromolar range) unless further optimized through medicinal chemistry efforts [3].

NMDA Receptor Cholecystokinin Receptor Binding Affinity

Salt Form Stability and Handling

The hydrochloride salt (CAS 1204811-24-4) offers practical advantages in long-term storage and handling compared to alternative salt forms. Vendor specifications indicate that this compound should be stored long-term in a cool, dry place . While comparative stability data across different salt forms (e.g., sulfate, free base) is not publicly available, the hydrochloride salt is a common choice for commercial availability due to its general stability and crystallinity. The solid form is described as a white crystalline powder , which is beneficial for accurate weighing and formulation. The free acid (CAS 568630-14-8) is also available but may have different storage requirements and handling characteristics. For procurement, the hydrochloride salt is the preferred form for research applications requiring aqueous solubility.

Salt Form Stability Formulation Analytical Chemistry

Quinazoline-2-carboxylic Acid Hydrochloride: Recommended Applications


CNS-Focused Derivative Synthesis

Given the established structure-activity relationship (SAR) of quinazoline-2-carboxylic acids at the glycine/NMDA receptor [1], this hydrochloride salt serves as an optimal starting material for synthesizing novel CNS-active compounds. The core scaffold has been validated in the development of micromolar to nanomolar affinity ligands, and the salt form facilitates aqueous workup and purification during synthetic elaboration. Researchers aiming to explore the glycine/NMDA antagonist pharmacophore should prioritize this building block.

Aqueous Stock Solution Preparation

The improved aqueous solubility of the hydrochloride salt, compared to the free acid (1.4 g/L) [2], makes it the preferred form for preparing stock solutions for biological screening. This is particularly critical for assays requiring precise compound dosing in aqueous buffers, such as cell-based viability assays or radioligand binding studies, where incomplete solubilization can lead to significant experimental error.

Chemical Probe and Tool Compound Synthesis

As a versatile heterocyclic building block with a carboxylic acid handle, the hydrochloride salt is ideal for generating chemical probes. The core can be readily diversified at multiple positions to create focused libraries for target identification and validation. Its utility in constructing more complex, bioactive quinazoline derivatives, as demonstrated by the nanomolar NMDA antagonist 8,9-dichloro-5-oxo-5,6-dihydro-pyrazolo[1,5-c]quinazoline-2-carboxylic acid [3], supports its role in chemical biology campaigns.

Reference Standard and Method Development

The defined physical form and commercial availability of the hydrochloride salt support its use as a reference standard in analytical chemistry. Its well-characterized structure (molecular weight 210.62 g/mol, linear formula C9H6N2O2·HCl) [4] allows for its use in developing and validating HPLC, LC-MS, and NMR methods for monitoring reactions or quantifying related substances in more complex mixtures.

Technical Documentation Hub

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